Product packaging for Pyridazino[4,5-b]quinoxaline(Cat. No.:CAS No. 19064-75-6)

Pyridazino[4,5-b]quinoxaline

Cat. No.: B102560
CAS No.: 19064-75-6
M. Wt: 182.18 g/mol
InChI Key: KKDQWCIHJMESKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridazino[4,5-b]quinoxaline is a nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry for developing novel therapeutic agents. Recent research highlights its potential in antiviral discovery, particularly against respiratory pathogens. Molecular docking and dynamics studies indicate that derivatives of this core structure can function as inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication . This interaction suggests a promising mechanism of action for combating COVID-19. Beyond virology, this fused heterocyclic system is actively investigated for its anticancer properties. Its planar, polyaromatic structure enables interactions with critical biological targets, including DNA topoisomerase IIα and G-quadruplex DNA structures, which can disrupt replication in cancer cells and induce apoptosis . The compound serves as a versatile precursor for synthesizing more complex polycyclic systems explored in drug discovery . Researchers value this scaffold for its multidimensional functionalization capabilities, which allow for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity . This product is intended for research applications in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N4 B102560 Pyridazino[4,5-b]quinoxaline CAS No. 19064-75-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19064-75-6

Molecular Formula

C10H6N4

Molecular Weight

182.18 g/mol

IUPAC Name

pyridazino[4,5-b]quinoxaline

InChI

InChI=1S/C10H6N4/c1-2-4-8-7(3-1)13-9-5-11-12-6-10(9)14-8/h1-6H

InChI Key

KKDQWCIHJMESKH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C=NN=CC3=N2

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=NN=CC3=N2

Synonyms

Pyridazino[4,5-b]quinoxaline

Origin of Product

United States

Synthetic Methodologies for Pyridazino 4,5 B Quinoxaline and Its Derivatives

Classical and Contemporary Synthetic Approaches

The construction of the pyridazino[4,5-b]quinoxaline ring system is primarily achieved through classical and contemporary synthetic methods, including condensation reactions, cyclization processes, and microwave-assisted strategies. These approaches often start from appropriately substituted quinoxaline (B1680401) or pyridazine (B1198779) precursors.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone in the synthesis of quinoxaline derivatives, which are often precursors to pyridazino[4,5-b]quinoxalines. nih.govnih.gov The most fundamental approach involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govsapub.org This method is widely used for creating the initial quinoxaline ring. For instance, the reaction of o-phenylenediamine with 2-oxopropionaldehyde yields 2-methyl-quinoxaline. sapub.org Similarly, new derivatives of 3,4-dihydroquinoxaline-2(1H)-one have been synthesized by reacting o-phenylenediamine with hexane-2,3,5-trione in ethanol (B145695). sapub.org

The versatility of this approach is demonstrated by the synthesis of various quinoxaline derivatives by reacting substituted o-phenylenediamines with different dicarbonyl compounds under various conditions, sometimes employing catalysts to improve yields and reaction times. nih.govnih.gov For example, diethyl pyridazine-4,5-dicarboxylate and its 3,6-dimethyl derivative have been cyclized with o-phenylenediamine in the presence of sodium hydride to yield dihydropyridazino[4,5-c] nih.govnih.govbenzodiazocine-5,12-dione derivatives. researchgate.net These intermediates can then be further transformed into this compound analogues.

Cyclization Processes for Core Ring Formation

Cyclization reactions are critical for forming the final pyridazino ring onto the quinoxaline core. These processes can occur through various mechanisms, including intramolecular condensation and cycloaddition reactions.

A notable example is the 1,3-dipolar cycloaddition reaction. The reaction of 6-chloro-2-(1-methylhydrazino)quinoxaline 4-oxide with dimethyl or diethyl acetylenedicarboxylate (B1228247) leads to the formation of pyridazino[3,4-b]quinoxalines. researchgate.netresearchgate.net The proposed mechanism involves a 1,3-dipolar cycloaddition, followed by a 1,2-hydrazino migration and subsequent dehydrative cyclization. researchgate.net

Another approach involves the intramolecular Dieckmann cyclization, which has been used to prepare 6-substituted 5-hydroxy-3-oxo-2,3-dihydropyridazine-4-carboxylates in good yields. researchgate.net Additionally, the reaction of 2,3-bishydrazinocarbonyl-4-methylquinolines can be directed under different conditions to form 4-hydroxy-1-oxo-1,2-dihydropyridazino[4,5-b]quinolines. researchgate.net

These cyclization strategies provide a powerful means to construct the core heterocyclic structure of pyridazino[4,5-b]quinoxalines from appropriately functionalized precursors.

Microwave-Assisted Synthetic Strategies

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating the synthesis of heterocyclic compounds, including this compound derivatives. nih.govasianpubs.orgasianpubs.orgnih.gov This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov

For example, a solvent-free and catalyst-free microwave-assisted synthesis of 6-substituted quinoxalines has been reported, demonstrating the efficiency and environmental benefits of this method. nih.gov In the context of this compound synthesis, microwave irradiation has been employed in the condensation of 3-chloro-6-substituted phenyl pyridazines with anthranilic acid to produce 2-substituted phenyl-10H-pyridazino(6,1-b)quinazolin-10-ones in a matter of minutes. asianpubs.orgasianpubs.org

The application of microwave technology has also been extended to the synthesis of various other quinoxaline and pyridazine derivatives, which can serve as key intermediates for more complex structures. nih.govmdpi.com This highlights the broad applicability of microwave-assisted synthesis in the construction of diverse heterocyclic frameworks.

Specific Reaction Pathways for Pyridazino[4,5-b]quinoxalin-1(2H)-one Derivatives

A significant amount of research has been dedicated to the synthesis of pyridazino[4,5-b]quinoxalin-1(2H)-one derivatives due to their potential biological activities. tandfonline.comrsc.org

A straightforward and practical strategy for preparing pyridazino[4,5-b]quinoxalin-1(2H)-one derivatives involves the reaction of 2-(ethoxycarbonyl)-3-formylquinoxaline 1,4-dioxide with thiocarbohydrazide (B147625). tandfonline.comrsc.orgresearchgate.netfigshare.comscispace.comresearchgate.netresearchgate.net This reaction, typically carried out under reflux conditions, leads to the formation of derivatives bearing thiadiazine and thiadiazole fragments. tandfonline.comresearchgate.net The synthetic pathway begins with the reaction between 2-(ethoxycarbonyl)-3-formyl quinoxaline 1,4-dioxide and thiocarbohydrazide in ethanol under reflux, which yields 1-oxothis compound-2(1H)carbothiohydrazide. nih.govrsc.org This intermediate can then be further reacted to produce a variety of substituted pyridazino[4,5-b]quinoxalin-1(2H)-ones. nih.govrsc.org

Table 1: Synthesis of Pyridazino[4,5-b]quinoxalin-1(2H)-one Derivatives

Starting Material Reagent Product Reference
2-(ethoxycarbonyl)-3-formylquinoxaline 1,4-dioxide Thiocarbohydrazide Pyridazino[4,5-b]quinoxalin-1(2H)-one derivatives with thiadiazine and thiadiazole fragments tandfonline.comresearchgate.netfigshare.comscispace.comresearchgate.netresearchgate.net

Synthetic Routes to Dihydrothis compound Analogues

The synthesis of dihydrothis compound analogues has also been explored. One reported method involves the synthesis of 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone, which was isolated in two stable conformational forms. researchgate.net

Another route to a related dihydro system, 1,5-dihydropyridazino[3,4-b]quinoxalines, involves the reaction of 6-chloro-2-(1-methylhydrazino)quinoxaline 1-oxide with acetylenedicarboxylates. researchgate.net This reaction yields 8-chloro-1-methyl-1,5-dihydropyridazino[3,4-b]quinoxaline-3,4-dicarboxylates. researchgate.net

Furthermore, a one-pot reaction using hydrazine (B178648) hydrate (B1144303) has been employed to functionalize (6-methylquinoline-2,3-diyl)bis(phenylmethanone) to afford the pyridazino[4,5-b]quinolines skeleton in moderate yields. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Pyridazino[4,5-b]quinoxalin-1(2H)-one
2-(ethoxycarbonyl)-3-formylquinoxaline 1,4-dioxide
Thiocarbohydrazide
Dihydrothis compound
o-phenylenediamine
2-oxopropionaldehyde
2-methyl-quinoxaline
3,4-dihydroquinoxaline-2(1H)-one
hexane-2,3,5-trione
diethyl pyridazine-4,5-dicarboxylate
sodium hydride
dihydropyridazino[4,5-c] nih.govnih.govbenzodiazocine-5,12-dione
6-chloro-2-(1-methylhydrazino)quinoxaline 4-oxide
dimethyl acetylenedicarboxylate
diethyl acetylenedicarboxylate
6-substituted 5-hydroxy-3-oxo-2,3-dihydropyridazine-4-carboxylates
2,3-bishydrazinocarbonyl-4-methylquinolines
4-hydroxy-1-oxo-1,2-dihydropyridazino[4,5-b]quinolines
3-chloro-6-substituted phenyl pyridazines
anthranilic acid
2-substituted phenyl-10H-pyridazino(6,1-b)quinazolin-10-ones
1-oxothis compound-2(1H)carbothiohydrazide
3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone
1,5-dihydropyridazino[3,4-b]quinoxalines
8-chloro-1-methyl-1,5-dihydropyridazino[3,4-b]quinoxaline-3,4-dicarboxylates
(6-methylquinoline-2,3-diyl)bis(phenylmethanone)
Interaction of 2,3-bis(bromomethyl)quinoxaline (B1328767) with N'-(6-chloropyridazin-3-yl)benzohydrazide

A notable synthesis of a this compound derivative involves the reaction of 2,3-bis(bromomethyl)quinoxaline with N'-(6-chloropyridazin-3-yl)benzohydrazide. researchgate.net This reaction, conducted in dimethylformamide (DMF) at room temperature for 5 hours in the presence of potassium carbonate, yields 3-(6-chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone. researchgate.net The process results in a mixture of two stable rotamers, which can be separated by liquid chromatography. researchgate.net The total yield for this synthesis is reported to be 47%. researchgate.net

Reactant 1Reactant 2ProductSolventCatalyst/ReagentTimeYield
2,3-bis(bromomethyl)quinoxalineN'-(6-chloropyridazin-3-yl)benzohydrazide3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanoneDMFK2CO35 h47%

This table summarizes the synthesis of a this compound derivative.

Pyridazine-Fused Quinoxaline Formation via Ring Transformation

Ring transformation reactions provide an alternative pathway to pyridazine-fused quinoxalines.

From Quinoxaline N-oxides

Quinoxaline N-oxides can serve as precursors for the synthesis of pyridazino[3,4-b]quinoxalines. For instance, the reaction of 6-chloro-2-(1-methylhydrazino)quinoxaline 1-oxide with acetylenedicarboxylates leads to the formation of 8-chloro-1-methyl-1,5-dihydropyridazino[3,4-b]quinoxaline-3,4-dicarboxylates. researchgate.net This transformation proceeds through a 1,3-dipolar cycloaddition, followed by a 1,2-hydrazino migration and subsequent dehydrative cyclization. researchgate.net

From Diazepino[3,4-b]quinoxalines

The ring transformation of 1,2-diazepino[3,4-b]quinoxalines can also yield pyridazino[3,4-b]quinoxalines. The reaction of 1,2-diazepino[3,4-b]quinoxalines with N-bromosuccinimide/water results in the formation of 1,4-dihydro-4-oxopyridazino[3,4-b]quinoxalines. researchgate.net Similarly, the reaction of 2,3-dihydro-1H-1,2-diazepino[3,4-b]quinoxalines with selenium dioxide in an acetic acid/water mixture also leads to 1,4-dihydro-4-oxopyridazino[3,4-b]quinoxalines through a ring transformation. yakhak.org

Starting MaterialReagent(s)Product
1,2-Diazepino[3,4-b]quinoxalinesN-Bromosuccinimide/H2O1,4-Dihydro-4-oxopyridazino[3,4-b]quinoxalines
2,3-Dihydro-1H-1,2-diazepino[3,4-b]quinoxalinesSelenium dioxide/Acetic acid/H2O1,4-Dihydro-4-oxopyridazino[3,4-b]quinoxalines

This table outlines the ring transformation reactions leading to pyridazino[3,4-b]quinoxalines.

1,3-Dipolar Cycloaddition Reactions in Pyridazino[3,4-b]quinoxaline (B15494367) Synthesis

1,3-Dipolar cycloaddition is a key strategy for constructing the pyridazino[3,4-b]quinoxaline ring system. The reaction of 6-chloro-2-(1-methylhydrazino)quinoxaline 4-oxide with dimethyl or diethyl acetylenedicarboxylate results in the synthesis of pyridazino[3,4-b]quinoxalines. researchgate.net This reaction pathway involves a 1,3-dipolar cycloaddition mechanism. researchgate.netresearchgate.net Similarly, quinoxaline 4-oxides undergo a 1,3-dipolar cycloaddition reaction with 2-chloroacrylonitrile (B132963) to yield 2,3-dihydro-1H-1,2-diazepino[3,4-b]quinoxalines, which can then be converted to pyridazino[3,4-b]quinoxalines. yakhak.org

Palladium-Catalyzed Intramolecular Cyclization for Quinoxalinone Derivatives

Palladium-catalyzed intramolecular cyclization is a powerful tool for the synthesis of quinoxalinone derivatives, which can be precursors or analogues of the this compound system. A practical and highly efficient method for synthesizing quinoxalinone scaffolds involves an intramolecular palladium-catalyzed N-arylation, often accelerated by microwave irradiation. acs.org This methodology demonstrates good tolerance for a variety of bromoanilides, leading to a diverse range of bicyclic and polycyclic quinoxalinones in high yields. acs.org

Green Chemistry Protocols in this compound Synthesis

Recent research has focused on developing more environmentally friendly methods for the synthesis of heterocyclic compounds, including those related to the this compound framework. While specific green chemistry protocols for the direct synthesis of this compound are still emerging, related research points towards promising directions. For instance, a straightforward and practical strategy for preparing pyridazino[4,5-b]quinoxalin-1(2H)-one derivatives involves the reaction of 2-(ethoxycarbonyl)-3-formylquinoxaline 1,4-dioxide with thiocarbohydrazide under reflux conditions. tandfonline.comrsc.org This approach, while not explicitly defined as "green," offers a direct route to these compounds. tandfonline.comrsc.org The development of catalyst-free and solvent-free pathways, such as mechanochemical synthesis using a ball-mill for related nitrogen-containing heterocycles, suggests potential future applications in the synthesis of pyridazino[4,5-b]quinoxalines. rsc.org

Functionalization and Derivatization Strategies

Functionalization and derivatization of the basic this compound skeleton are crucial for modulating its physicochemical properties and biological activity. Strategies often focus on introducing diverse substituents and fusing additional heterocyclic rings to create complex molecular hybrids with potentiated effects.

A practical approach for derivatizing the this compound system involves the introduction of sulfur- and nitrogen-containing heterocycles, such as thiadiazine and thiadiazole moieties. One documented method involves a straightforward and efficient reaction starting from 2-(ethoxycarbonyl)-3-formylquinoxaline 1,4-dioxide. tandfonline.com

This precursor undergoes a reaction with thiocarbohydrazide under reflux conditions to yield various pyridazino[4,5-b]quinoxalin-1(2H)-one derivatives that incorporate either a thiadiazine or thiadiazole fragment. tandfonline.comresearchgate.net This synthetic route allows for the creation of a library of derivatives, including those with phenyl and nitrophenyl substitutions, which have been investigated for their potential biological applications. tandfonline.com The reaction demonstrates a versatile method for fusing additional heterocyclic rings onto the this compound core. tandfonline.comnih.gov

Table 1: Synthesis of Pyridazino[4,5-b]quinoxalin-1(2H)-one Derivatives

Starting Material Reagent Resulting Fragment Reference

A fundamental method for constructing the parent this compound ring system utilizes quinoxaline-2,3-dicarboxylic acid anhydride (B1165640) as a key starting material. The reaction of this anhydride with hydrazine hydrate, typically in a solvent such as glacial acetic acid, leads to the formation of the core this compound structure. researchgate.net

The resulting product is 2,3-dihydrothis compound-1,4-dione, which can exist in tautomeric forms, such as the diol form (this compound-1,4-diol). researchgate.netthieme-connect.de This cyclocondensation reaction is a direct and classical method for assembling the fused pyridazine ring onto the quinoxaline core. The quinoxaline-2,3-dicarboxylic acid precursor is itself typically prepared via the oxidation of quinoxaline. orgsyn.org This synthetic pathway provides a foundational scaffold that can be further modified.

Table 2: Synthesis of the this compound Core

Starting Material Reagent Product Reference

Molecular hybridization has emerged as a prominent strategy in drug discovery to develop novel therapeutic agents. researchgate.net This approach involves the covalent linking of two or more pharmacophores (bioactive moieties) to create a single hybrid molecule with potentially enhanced activity or a modified activity profile compared to the individual components.

In the context of the this compound scaffold, hybridization is employed to potentiate its biological effects. For instance, derivatives of pyridazino[4,5-b]quinoxalin-1(2H)-one have been synthesized and investigated as potential inhibitors of the main protease (Mpro) of SARS-CoV-2. tandfonline.comnih.gov In these studies, the core structure was hybridized with substituted phenyl groups (e.g., phenyl and nitrophenyl) to optimize interactions within the enzyme's active site. tandfonline.com Molecular docking studies of these hybrids have shown favorable binding affinities, suggesting that the hybridization approach can successfully generate potent enzyme inhibitors. tandfonline.comnih.gov This strategy of fusing the this compound core with other heterocyclic systems or functional groups is a key method for creating complex, polycyclic molecules with tailored biological functions. researchgate.netnih.gov

Table 3: Examples of Molecular Hybridization of this compound

Core Scaffold Hybridizing Moiety Investigated Activity Reference
Pyridazino[4,5-b]quinoxalin-1(2H)-one Phenyl group SARS-CoV-2 Mpro Inhibition tandfonline.com

Advanced Spectroscopic and Analytical Characterization of Pyridazino 4,5 B Quinoxaline Structures

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, which provides strong evidence for its elemental composition. johnshopkins.edu

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's molecular mass, often to within a few parts per million (ppm) of the theoretical value. researchgate.net This precision allows for the unambiguous determination of the molecular formula, as very few combinations of atoms will have the same exact mass. HRMS is a standard and definitive technique used to confirm the identity of newly synthesized pyridazino[4,5-b]quinoxaline derivatives and other complex heterocycles. mdpi.comresearchgate.netresearchgate.net

For example, in the characterization of a related heterocyclic compound, HRMS provided the following data:

Ion FormulaCalculated Mass (m/z)Found Mass (m/z)
[C₁₄H₁₁N₅OS+H]⁺297.0684297.0664

Data sourced from a study on N-acetyl indole (B1671886) linked to a fused triazolo/thiadiazole scaffold. mdpi.com

This level of accuracy confirms the elemental composition C₁₄H₁₀N₅OS and validates the successful synthesis of the target molecule.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for the characterization of molecular structures by analyzing the vibrations of atoms. For this compound and its derivatives, Infrared (IR) spectroscopy is particularly useful for identifying key functional groups and understanding the bonding within the heterocyclic framework.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups and structural features. In the context of this compound structures, IR spectroscopy is instrumental in confirming the presence of the core heterocyclic system and any appended functional groups.

Analysis of the IR spectra of quinoxaline (B1680401) and its derivatives has established characteristic absorption bands. thieme-connect.de Eight ring-stretching bands are typically observed in the region of 1620–1350 cm⁻¹. thieme-connect.de These bands are relatively insensitive to substitution on the ring. thieme-connect.de Additional absorptions between 1300–1000 cm⁻¹ are attributed to C-H bending and ring-breathing modes. thieme-connect.de For aromatic compounds in general, C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range, while C-C in-ring stretching bands appear between 1600-1400 cm⁻¹. libretexts.org

In derivatives of this compound, the presence of specific functional groups gives rise to distinct IR absorption bands. For instance, in N-acylhydrazone derivatives of related pyrrolo[3,4-d]pyridazinone, a strong band for the carbonyl group (C=O) of the hydrazone moiety is observed between 1710–1680 cm⁻¹. mdpi.com The C=N stretching vibration of the azomethine group is typically found around 1550 cm⁻¹. mdpi.com

The table below summarizes the characteristic IR absorption bands relevant to the analysis of this compound and its derivatives.

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)
C-H (Aromatic)Stretch3100-3000 libretexts.org
C=C (In-ring)Stretch1600-1400 libretexts.org
C-HBend1300-1000 thieme-connect.de
Quinoxaline RingStretch1620-1350 thieme-connect.de
C=NStretch~1550 mdpi.com
C=O (Amide/Hydrazone)Stretch1710-1680 mdpi.com

These characteristic vibrational frequencies allow for the rapid and non-destructive confirmation of the this compound scaffold and the identification of various substituents, which is a crucial step in the synthesis and characterization of new derivatives.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. This technique provides valuable information about the electronic structure and conjugation within the this compound system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound and its derivatives reveals characteristic absorption bands that are indicative of the extensive π-conjugated system. The electronic transitions observed are typically π → π* and n → π* transitions. The highly conjugated nature of the fused aromatic rings results in absorption maxima at longer wavelengths. For instance, some derivatives of the related 5-(2-pyridyl)indolizino[2,3-b]quinoxaline exhibit long-wavelength absorption maxima in the green and yellow regions of the visible spectrum, leading to intensely colored red and purple solutions. grafiati.com

The specific wavelengths of maximum absorption (λmax) and the intensity of these absorptions (molar absorptivity, ε) are sensitive to the substitution pattern on the this compound core. Electron-donating or electron-withdrawing groups can cause shifts in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. For example, the UV-Vis spectra of quinoxalin-6-yl-4,5-dihydropyrazole derivatives have been used to study the formation of metal-inhibitor complexes. sci-hub.se

In a study of novel N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone, the structures were confirmed using various spectroscopic techniques, including UV-Vis spectroscopy. mdpi.com Similarly, the structural characterization of a 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline derivative was supported by UV-Vis spectroscopic data. researchgate.net

The table below provides a hypothetical representation of UV-Vis spectral data for a generic this compound derivative in a common solvent like ethanol (B145695).

λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Electronic Transition
~250~35,000π → π
~320~15,000π → π
~410~5,000n → π*

The exact positions and intensities of these bands would vary depending on the specific substituents and the solvent used.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.govsrce.hr This makes it an invaluable tool for studying radical intermediates that may be formed during reactions involving this compound or for characterizing stable radical species derived from this scaffold. The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it probes the magnetic moments of unpaired electrons instead of atomic nuclei. srce.hr

While direct EPR studies on the parent this compound radical are not extensively reported, the technique has been applied to related systems like indolo[2,3-b]quinoxaline. researchgate.net For such aromatic systems, the formation of a radical cation can be initiated through chemical or electrochemical oxidation. nih.gov The resulting EPR spectrum provides information about the g-value and hyperfine splitting patterns, which can help in identifying the radical species and understanding the distribution of the unpaired electron density within the molecule. nih.gov

In a typical EPR experiment on a radical species of a this compound derivative, the spectrum would be analyzed based on the following parameters:

g-value: This is a dimensionless parameter that is characteristic of the radical and its electronic environment. For organic radicals, the g-value is typically close to that of a free electron (g ≈ 2.0023). u-tokyo.ac.jp

Hyperfine Coupling: The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H and ¹⁴N) leads to the splitting of the EPR signal into multiple lines. The magnitude of this splitting, known as the hyperfine coupling constant (A), provides information about the electron spin density on those nuclei. nih.gov

The table below illustrates the kind of data that would be obtained from an EPR study of a hypothetical this compound radical cation.

ParameterDescriptionTypical Value/Information
g-valueCharacterizes the radical's electronic environment.~2.003 (typical for N-heterocyclic radicals)
Hyperfine Coupling Constant (A)Measures the interaction between the unpaired electron and magnetic nuclei.A(¹⁴N): Provides information on spin density on nitrogen atoms. A(¹H): Provides information on spin density on hydrogen atoms.

The analysis of these parameters, often aided by computational simulations, can provide a detailed picture of the electronic structure of the radical species. nih.gov

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography is the most powerful technique for obtaining an unambiguous three-dimensional molecular structure of a crystalline compound. nih.gov This method involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. nih.gov The positions and intensities of the diffraction spots are used to calculate an electron density map, from which the precise arrangement of atoms in the crystal lattice can be determined. nih.gov

For this compound and its derivatives, X-ray crystallography provides definitive proof of their molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Several derivatives of related fused heterocyclic systems have been successfully characterized using this technique. grafiati.comuniba.it For example, the structures of various 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivatives have been confirmed by X-ray single-crystal diffraction analysis. researchgate.net Similarly, the crystal structure of a 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline derivative has been determined by single-crystal X-ray diffraction. researchgate.net

The crystallographic data for a given this compound derivative would typically be presented in a table summarizing key parameters. An example of such a table is shown below for a hypothetical derivative.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
α (°)90
β (°)105.4
γ (°)90
Volume (ų)1302.5
Z4
R-factor0.045

These parameters define the size and shape of the unit cell (the basic repeating unit of the crystal) and the quality of the structural refinement. The detailed atomic coordinates provided by X-ray crystallography are invaluable for understanding structure-activity relationships and for computational studies such as molecular docking. researchgate.netnih.gov

Computational and Theoretical Studies of Pyridazino 4,5 B Quinoxaline

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a small molecule ligand and a protein receptor at the atomic level.

Prediction of Ligand-Receptor Interactions

Molecular docking studies have been pivotal in predicting the binding modes and molecular interactions of pyridazino[4,5-b]quinoxaline derivatives with various biological targets. For instance, research on derivatives targeting the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19, has demonstrated that these compounds can establish stable binding interactions within the enzyme's active site. researchgate.net These interactions are often characterized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues. researchgate.net

Specifically, in studies involving pyridazino[4,5-b]quinoxalin-1(2H)-one derivatives, interactions with crucial residues of the SARS-CoV-2 main protease such as HIS41, CYS145, MET49, MET165, HIS172, and GLU166 have been observed. researchgate.net The ability of these compounds to engage with these specific amino acids is a strong indicator of their potential inhibitory activity.

Binding Affinity and Orientation within Target Active Sites

The binding affinity, often expressed as a docking score or binding energy, is a critical parameter assessed in molecular docking studies. It provides a quantitative measure of the strength of the interaction between the ligand and the receptor. For this compound derivatives, these studies have revealed favorable binding affinities against several targets.

In the context of SARS-CoV-2 Mpro, phenyl and nitrophenyl substituted pyridazino[4,5-b]quinoxalin-1(2H)-one derivatives have shown low binding affinities, which is indicative of a favorable orientation within the active site of this chymotrypsin-like cysteine protease. tandfonline.com This suggests a strong and stable interaction. For example, both phenyl and nitrophenyl-substituted variants displayed strong binding affinities with values of -7.6 kcal/mol. nih.gov The orientation of these compounds within the active site is considered advantageous for inhibitory action. nih.gov

The following table summarizes the binding affinities of selected this compound derivatives against the SARS-CoV-2 Main Protease.

Compound DerivativeBinding Affinity (kcal/mol)Target Protein
Phenyl-substituted pyridazino[4,5-b]quinoxalin-1(2H)-one-7.6SARS-CoV-2 Main Protease (3CLpro)
Nitrophenyl-substituted pyridazino[4,5-b]quinoxalin-1(2H)-one-7.6SARS-CoV-2 Main Protease (3CLpro)

Specific Enzyme Inhibition Studies (e.g., SARS-CoV-2 Main Protease, Topoisomerase II, Adenosine (B11128) Kinase)

Computational studies have explored the inhibitory potential of this compound derivatives against a range of specific enzymes implicated in various diseases.

SARS-CoV-2 Main Protease (Mpro/3CLpro): As the main protease of SARS-CoV-2 plays a critical role in viral replication, it is a prime target for antiviral drug development. tandfonline.com Molecular docking and subsequent molecular dynamics simulations have been employed to investigate the interactions of pyridazino[4,5-b]quinoxalin-1(2H)-one derivatives with this enzyme. researchgate.nettandfonline.com The results indicate that these compounds, particularly those with phenyl and nitrophenyl substitutions, are promising inhibitors. tandfonline.comnih.gov

Topoisomerase II: Quinoxaline (B1680401) derivatives, a class of compounds that includes the this compound core, have been investigated as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and a target for anticancer drugs. nih.govijcrr.com Docking studies have been used to understand the binding modes of these compounds within the DNA-topoisomerase II complex. nih.gov

Adenosine Kinase: While specific studies on this compound and adenosine kinase are less common, related quinoxaline derivatives have been identified as potent adenosine receptor antagonists. ijcrr.com This suggests that the broader quinoxaline scaffold has potential for interacting with purinergic signaling pathways.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules. In the context of drug discovery, MD simulations provide a more dynamic and realistic view of the ligand-receptor complex compared to the static picture offered by molecular docking.

Assessment of Protein-Ligand Complex Stability

MD simulations are crucial for assessing the stability of the protein-ligand complexes predicted by molecular docking. researchgate.net These simulations, often run for nanoseconds, can validate the initial docking poses and provide insights into the conformational changes of both the protein and the ligand over time. researchgate.net

For pyridazino[4,5-b]quinoxalin-1(2H)-one derivatives complexed with the SARS-CoV-2 main protease, MD simulations have been performed to evaluate the stability of the protein-ligand complex. tandfonline.com These studies have shown that the complexes remain stable throughout the simulation, confirming the favorable interactions predicted by docking. researchgate.net The average binding energy calculated from these simulations can further differentiate the inhibitory potential between derivatives; for instance, the nitrophenyl complex was found to have a more significant inhibitory effect than the phenyl complex based on its lower average binding energy. tandfonline.com

Dynamic Behavior Analysis of Ligand-Target Systems

MD simulations allow for a detailed analysis of the dynamic behavior of the ligand-target system. This includes monitoring fluctuations in the protein structure, the movement of the ligand within the binding pocket, and the persistence of key intermolecular interactions over time.

In the study of this compound derivatives, MD simulations have confirmed the stability of the ligands within the binding site of the SARS-CoV-2 main protease. researchgate.net This stability is a key indicator of a potent inhibitor. The analysis of the dynamic trajectory can reveal subtle but important aspects of the binding mode that are not apparent from static docking poses.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to understand the fundamental properties of this compound and its derivatives.

Geometry Optimization and Energy Calculations (e.g., B3LYP)

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound derivatives, DFT methods, particularly with the B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional, are commonly employed. researchgate.netosi.lvexplorationpub.com

Table 1: Example of DFT Functional and Basis Set for Geometry Optimization

Method Functional Basis Set Application
Density Functional Theory (DFT) B3LYP 6-31G(d,p) Geometry Optimization & Energy Calculation

This table illustrates common computational methods used in the study of heterocyclic compounds. explorationpub.com

Theoretical Spectroscopic Data Prediction (e.g., GIAO/B3LYP NMR)

Once the molecular geometry is optimized, theoretical spectroscopic data can be predicted to aid in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, often paired with the B3LYP functional, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netosi.lvresearchgate.net

For the aforementioned 3-(6-chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone, ¹H and ¹³C NMR chemical shifts were calculated at the GIAO/B3LYP/6-311G(2d,p) level of theory, using the previously optimized geometry. researchgate.net By comparing the theoretically predicted spectra with experimental data, researchers can confidently assign the correct structure to the synthesized substance. researchgate.netosi.lv This comparative analysis is particularly crucial when multiple isomers or conformers are formed during a reaction, as the subtle differences in their calculated spectra can help distinguish between them. researchgate.netosi.lv The accuracy of these predictions is often high, with good correlation between calculated and experimental values. cam.ac.uk

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (δ, ppm) for a Dihydrothis compound Derivative

Proton Experimental (Form I) Calculated (Form I) Experimental (Form II) Calculated (Form II)
H-6 7.95 7.98 7.93 7.96
H-7 7.67 7.65 7.64 7.62
H-8 7.67 7.65 7.74 7.72
H-9 7.95 7.98 8.01 8.03

Data derived from a study on stable rotamers of a substituted dihydrothis compound. researchgate.net The table demonstrates the close agreement between experimental and theoretically predicted values, enabling structural assignment.

Localization of Reduction Centers and Electron-Accepting Ability Evaluation

Computational methods are effective in identifying the regions of a molecule most susceptible to electrochemical reduction. abechem.com For quinoxaline derivatives, the first reduction peak observed in cyclic voltammetry is typically associated with the reduction of the C=N bond within the pyrazine (B50134) ring. abechem.com DFT calculations can determine the localization of the reduction centers and evaluate the electron-accepting ability of the molecule. abechem.com

Studies have shown a linear correlation between the experimentally measured reduction potential of quinoxaline derivatives and their computationally calculated electron affinity energy (EA). abechem.com This relationship confirms that the electroreduction process for a series of related compounds follows a consistent mechanism, often involving the formation of a radical anion. abechem.com The electron-accepting character of the quinoxaline core can be modulated by substituents. researchgate.net The evaluation of electron-accepting ability is significant, as it has been correlated with the biological activity of these compounds, where derivatives with less negative reduction potentials often exhibit higher potency. abechem.com

Conformational Analysis using Theoretical Methods

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Theoretical methods are crucial for exploring the conformational landscape of flexible molecules, including derivatives of the this compound scaffold. researchgate.netosi.lv

For derivatives like 3-(6-chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone, which may exist as stable, isolable conformers (or rotamers), computational analysis is key to establishing their structures. researchgate.netosi.lv By performing geometry optimization and energy calculations (e.g., at the B3LYP level) for all possible conformers, a conformational ratio can be predicted based on their relative Gibbs free energies. researchgate.netosi.lv This theoretical ratio can then be compared with experimental observations from NMR spectroscopy to validate the structural assignments. researchgate.net Such analyses are vital for understanding how the molecule's three-dimensional shape, which is influenced by the rotation of bulky substituents, affects its properties and interactions. researchgate.net

Structure-Based Virtual Screening Methodologies

Structure-based virtual screening is a computational technique used in drug discovery to identify potential drug candidates from large compound libraries by predicting their binding affinity to a specific biological target. nih.govnih.gov This methodology has been applied to identify this compound derivatives with potential therapeutic applications.

In the search for inhibitors of the main protease (Mpro or 3CLpro) of SARS-CoV-2, a critical enzyme for viral replication, researchers have utilized structure-based virtual screening. nih.gov Derivatives of this compound-1(2H)-one were evaluated through molecular docking studies to assess their binding modes and affinities within the active site of the protease. nih.gov These studies revealed that phenyl and nitrophenyl substituted variants displayed favorable binding affinities, with calculated binding energies of -7.6 kcal/mol for both. nih.gov The docking simulations showed an advantageous orientation of these compounds within the chymotrypsin-like cysteine protease active site, highlighting their potential as inhibitors. nih.gov Such in silico approaches efficiently screen vast chemical spaces, prioritizing a smaller, more manageable number of compounds for synthesis and in vitro testing. nih.gov

In Silico Prediction of Pharmacokinetic Parameters

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, collectively known as pharmacokinetics. semanticscholar.org These predictions help to identify compounds with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures.

For derivatives of this compound-1(2H)-one, in silico analysis was conducted to determine their bioavailability based on Lipinski's rule of five. researchgate.net The results indicated that the synthesized compounds showed no violations of this rule, suggesting good potential for oral bioavailability. researchgate.net Similar in silico ADME predictions for related heterocyclic scaffolds like pyridazino[4,5-b]indoles and other pyridazinone derivatives have also shown promising physicochemical properties, good oral bioavailability, and excellent intestinal absorption. researchgate.netnih.gov These computational assessments provide crucial insights that help guide the optimization of lead compounds. semanticscholar.org

G-Quadruplex Binding and Stabilization Studies

Computational and theoretical studies have become indispensable tools in the investigation of ligand-DNA interactions, providing detailed insights into the binding modes, affinities, and stabilization of complex structures such as G-quadruplexes. While specific computational studies focusing exclusively on the interaction of this compound with G-quadruplexes are not extensively documented in publicly available literature, the principles of its interaction can be inferred from computational analyses of structurally related heterocyclic systems. These studies on analogous compounds, such as quinolino[3,4-b]quinoxalines and various pyrido- and pyrimido-quinazoline derivatives, shed light on the likely mechanisms through which a planar, aromatic system like this compound could bind to and stabilize G-quadruplex structures. nih.govnih.govnih.govresearchgate.net

Molecular docking and molecular dynamics (MD) simulations are primary computational techniques employed to explore these interactions. researchgate.net These methods predict the preferred binding orientation of a ligand within the G-quadruplex structure and assess the stability of the resulting complex over time. For planar aromatic molecules, the primary mode of interaction with a G-quadruplex is typically through π-π stacking with the G-tetrads, the planar arrangement of four guanine (B1146940) bases that form the core of the G-quadruplex. mdpi.com The large, electron-rich surface of the this compound core is well-suited for such interactions.

In addition to π-π stacking, the nitrogen atoms within the pyridazine (B1198779) and quinoxaline rings of the core structure can participate in hydrogen bonding with the phosphate (B84403) backbone or the loops of the G-quadruplex. frontiersin.org The specific substitution patterns on the this compound scaffold would further dictate the nature and strength of these interactions. For instance, the introduction of side chains with terminal cationic groups, such as protonated amines, can lead to significant electrostatic interactions with the negatively charged phosphate backbone of the G-quadruplex, thereby enhancing binding affinity and stabilization. nih.gov

Computational studies on related G-quadruplex ligands have revealed several key determinants for effective binding and stabilization, which are likely applicable to this compound derivatives:

Planarity of the Aromatic Core: A larger, planar aromatic surface generally leads to more effective π-π stacking interactions with the G-tetrads.

Side Chains: The nature, length, and charge of side chains are critical for interacting with the grooves and loops of the G-quadruplex, providing additional binding affinity and selectivity for different G-quadruplex topologies (e.g., parallel, antiparallel, or hybrid). nih.gov

Solvation Effects: Computational models also account for the role of water molecules in mediating interactions between the ligand and the G-quadruplex.

The table below summarizes the types of interactions that are computationally predicted to be significant in the binding of planar heterocyclic ligands to G-quadruplex DNA, based on studies of analogous compounds.

Interaction TypeDescriptionPotential Role for this compound
π-π Stacking Overlap of the p-orbitals between the aromatic core of the ligand and the G-tetrads of the G-quadruplex.The planar this compound core is expected to engage in strong π-π stacking interactions.
Hydrogen Bonding Formation of hydrogen bonds between heteroatoms (e.g., nitrogen) on the ligand and functional groups on the G-quadruplex.The nitrogen atoms in the pyridazine and quinoxaline rings can act as hydrogen bond acceptors.
Electrostatic Interactions Attraction between charged groups on the ligand (e.g., protonated side chains) and the negatively charged phosphate backbone of the G-quadruplex.Positively charged substituents on the this compound scaffold would enhance binding through these interactions.
Van der Waals Forces Non-specific attractive or repulsive forces between the ligand and the G-quadruplex.These forces contribute to the overall stability of the ligand-DNA complex.

While direct experimental and computational data on the G-quadruplex binding of this compound is emerging, the existing body of research on related compounds provides a strong foundation for the rational design of novel derivatives as G-quadruplex stabilizing agents. nih.govresearchgate.net Future computational studies will be crucial in elucidating the precise binding modes and in predicting the G-quadruplex stabilizing potential of specifically substituted this compound derivatives.

Structure Activity Relationship Sar Studies of Pyridazino 4,5 B Quinoxaline Derivatives

Systematic Modification of the Pyridazino[4,5-b]quinoxaline Core

Systematic modifications of the this compound core have been undertaken to explore its therapeutic potential. This tetracyclic system, formed by the fusion of a pyridazine (B1198779) ring with a quinoxaline (B1680401) moiety, offers multiple positions for substitution, allowing for a thorough investigation of its chemical space. nih.govipp.pt

One common strategy involves the condensation of 2,3-disubstituted quinoxalines with hydrazine (B178648) hydrate (B1144303) to form the pyridazino[4,5-b]quinoline skeleton. nih.gov For instance, the reaction of 2-(ethoxycarbonyl)-3-formylquinoxaline 1,4-dioxide with thiocarbohydrazide (B147625) has been used to generate pyridazino[4,5-b]quinoxalin-1(2H)-one derivatives. nih.gov This core structure can then be further functionalized. nih.gov

Researchers have also synthesized derivatives by reacting 2,3-dichloro-6-sulfonyl quinoxaline with various 1,3-binucleophiles to create 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. johnshopkins.edu Another approach involves the reaction of 2,3-bis(bromomethyl)quinoxaline (B1328767) with hydrazides to yield dihydrothis compound derivatives. researchgate.net These synthetic strategies provide a platform for systematically altering the substituents on the core structure to evaluate their impact on biological activity.

Impact of Substituent Variation on Biological Activity

The type and position of substituents on the this compound scaffold play a crucial role in determining the biological activity of the resulting derivatives.

Influence of Alkyl Substituents

The introduction of alkyl groups can significantly modulate the biological profile of this compound derivatives. For example, in a series of imidazo[1,5-a]quinoxalines, an increase in antagonistic activity was observed when the side chain at the R6 position had an alkyl length of four to five carbon atoms, such as butyl, pentyl, and isopentyl groups. nih.gov While this is not the this compound core itself, it highlights the general importance of alkyl chain length in related quinoxaline-based systems. Research on 2,3-dimethyl(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline showed it to have significant antiviral activity, indicating that specific alkyl and aminoalkyl substitutions can be beneficial. ipp.pt

Role of Halogenation (e.g., Chlorine, Fluorine)

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of lead compounds. In the context of quinoxaline derivatives, the introduction of halogen atoms like chlorine and fluorine has been shown to be advantageous. For instance, the presence of 3-bromo or 3-chloro substituents on a phenyl ring attached to a related thiazolo[4,5-b]quinoxaline system greatly affected its antiamoebic activity. ipp.pt In another study on quinoxaline derivatives, an electron-withdrawing chloro group produced higher activity than a bromo group. mdpi.com The substitution of halogens such as chlorine or fluorine at the sixth and/or seventh positions of the quinoxaline nucleus is often explored to increase anticancer activity. mdpi.com

The following table summarizes the impact of halogenation on the activity of certain quinoxaline derivatives:

Compound TypeHalogen SubstituentPositionObserved Effect on ActivityReference
Thiazolo[4,5-b]quinoxaline3-BromoPhenyl RingIncreased antiamoebic activity ipp.pt
Thiazolo[4,5-b]quinoxaline3-ChloroPhenyl RingIncreased antiamoebic activity ipp.pt
QuinoxalineChloroAromatic RingHigher activity than Bromo mdpi.com
QuinoxalineChlorine/Fluorine6 and/or 7Potential for increased anticancer activity mdpi.com

Effect of Cyano Group Substitution

The cyano group, being a strong electron-withdrawing group, can significantly influence the electronic properties and biological activity of the this compound scaffold. While specific studies on cyano-substituted pyridazino[4,5-b]quinoxalines are limited in the provided context, research on related heterocyclic systems provides valuable insights. For example, the nucleophilic substitution of a cyano group in dicyanopyridazines has been explored, indicating the reactivity of this functional group. mdpi.com In the broader class of quinoxaline derivatives, 2-cyano-3-(4-phenylpiperazine-1-carboxamido)quinoxaline 1,4-dioxide derivatives have shown activity against Leishmania. ipp.pt

Significance of Substitution Positions (e.g., 2, 3, 6)

The position of substituents on the this compound core is a critical determinant of biological activity. The primary sites for substitution are generally the 2, 3, and 6 positions. mdpi.com

For instance, in a study of 1-[thiazolo[4,5-b]quinoxaline-2-yl]-3-phenyl-2-pyrazolines, the presence of substituents on the phenyl ring and the pyrazoline ring significantly affected antiamoebic activity. ipp.pt Specifically, 3-bromo or 3-chloro substituents on the phenyl ring at position 3 of the pyrazoline, and a 4-methyl group on the pyrazoline ring, were found to be important. ipp.pt

Molecular docking studies of pyridazino[4,5-b]quinoxalin-1(2H)-one derivatives targeting the main protease of COVID-19 revealed that phenyl and nitrophenyl substitutions led to strong binding affinities. nih.gov This suggests that substitutions at the pyridazinone ring are crucial for interaction with the biological target.

The following table highlights the importance of substitution patterns in quinoxaline-related structures:

Compound SeriesSubstitution PositionSubstituentBiological ActivityReference
1-[Thiazolo[4,5-b]quinoxaline-2-yl]-3-phenyl-2-pyrazolines3-position of pyrazoline3-Bromo or 3-Chloro on phenyl ringIncreased antiamoebic activity ipp.pt
1-[Thiazolo[4,5-b]quinoxaline-2-yl]-3-phenyl-2-pyrazolines4-position of pyrazolineMethyl groupIncreased antiamoebic activity ipp.pt
Pyridazino[4,5-b]quinoxalin-1(2H)-onesPyridazinone ringPhenyl and Nitrophenyl groupsStrong binding to COVID-19 main protease nih.gov

Stereochemical Considerations in SAR

Stereochemistry plays a vital role in the structure-activity relationship of this compound derivatives, as the three-dimensional arrangement of atoms can significantly affect their interaction with chiral biological targets such as enzymes and receptors.

A study on 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone led to the isolation of two stable rotamers (conformational isomers). researchgate.net The existence of these stable rotamers highlights the conformational flexibility of the dihydropyridazino ring and the potential for different spatial arrangements of the substituents. Computational studies, including B3LYP geometry and energy calculations, were used to establish the structures of these conformers. researchgate.net The ability of the molecule to adopt different conformations can be crucial for its biological activity, as one conformer may have a more favorable binding orientation with a target protein than another. researchgate.net

Furthermore, molecular docking and molecular dynamics simulations of pyridazino[4,5-b]quinoxalin-1(2H)-one derivatives have been employed to understand their potential interactions with the main protease of SARS-CoV-2. researchgate.net These computational methods can elucidate the preferred binding modes and the importance of specific stereochemical features for effective binding to the active site of the enzyme. researchgate.net The results from such in silico studies can guide the synthesis of stereochemically defined compounds with improved inhibitory activity. researchgate.net

Molecular Hybridization Strategies in SAR Elucidation

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has been effectively employed to explore the SAR of this compound derivatives. rsc.org This approach aims to create novel compounds with improved affinity, selectivity, and efficacy.

The fusion of the this compound scaffold with other polycyclic aromatic systems has been investigated to enhance biological activity. semanticscholar.org For instance, the synthesis of indazolo-fused quinoxalinones has been achieved through a multi-component reaction followed by an intramolecular Ullmann reaction. semanticscholar.org This strategy has yielded compounds with significant anticancer activity. semanticscholar.org Similarly, the construction of 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives has been accomplished using a sequence of Buchwald–Hartwig cross-coupling and intramolecular oxidative cyclodehydrogenation. nih.gov These complex heterocyclic systems have shown promise as antitubercular agents. nih.gov

The fusion of a pyrimidine (B1678525) ring to the quinoline (B57606) core, creating deazaflavins or 5-deazaisoalloxazines, is another example of this strategy. nih.gov These compounds are analogous to biologically important molecules like riboflavin (B1680620) and flavin adenine (B156593) dinucleotide (FAD). nih.gov

For example, in the design of push-pull chromophores, a 2,4′-biphenylene linker has been used to connect electron-donating and electron-withdrawing moieties, which include quinoxaline derivatives. urfu.ru The synthesis of various amide-functionalized quinoxaline analogs has been achieved by reacting 2,3-difuryl-quinoxaline-6-carboxylic acid with different amines, utilizing an amide linker. nih.gov

Pharmacophore Identification and Optimization

Pharmacophore modeling is a crucial tool in the SAR-guided design of potent and selective this compound derivatives. This process involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity.

Key pharmacophoric features for VEGFR-2 inhibition, for example, include a heteroaryl moiety for interaction within the ATP-binding site and a terminal hydrophobic tail that occupies an allosteric binding site. rsc.org The distance between these features, typically a three- to five-bond spacer, is also critical for optimal activity. rsc.org In some cases, the presence of a primary carboxamide has been found to be essential for potency. nih.gov

Once a pharmacophore is identified, it can be optimized to improve activity and selectivity. This can involve modifying substituents on the core scaffold. For instance, in a series of pyridazino[4,5-b]indolizine analogues, the introduction of a fluorine substituent led to high selectivity for PDE4B. nih.gov

Selectivity Profiling and Optimization (e.g., PDE4B versus PDE4D)

Achieving selectivity for a specific biological target over closely related ones is a major challenge in drug discovery. For this compound derivatives targeting phosphodiesterase 4 (PDE4), optimizing selectivity for the PDE4B isoform over PDE4D is of particular interest, as PDE4D inhibition is associated with side effects like emesis. researchgate.net

Several strategies have been employed to achieve this selectivity. The introduction of specific substituents has proven effective. For example, a pyridazino[4,5-b]indolizine analogue showed a 23-fold selectivity for PDE4B. nih.gov Further optimization through the introduction of substituted phenyl groups maintained this selectivity. nih.gov In another study, an unsubstituted pyrrolo[2,3-d]pyridazine analogue exhibited an impressive 205-fold selectivity for PDE4B over PDE4D. nih.gov

The development of catechol-based compounds with a pyrimidine core has also yielded highly selective PDE4B inhibitors. researchgate.net One such compound, bearing catechol, pyridine, and trifluoromethyl groups, showed a seven-fold higher selectivity for PDE4B over PDE4D. researchgate.net

Below is a table summarizing the selectivity profiles of some this compound and related heterocyclic derivatives.

Compound ClassSpecific DerivativeTargetSelectivity (Fold)Reference
Pyridazino[4,5-b]indolizineAnalogue 12aPDE4B over PDE4D23 nih.gov
Pyrrolo[2,3-d]pyridazineUnsubstituted analogue 15aPDE4B over PDE4D205 nih.gov
Catechol-based pyrimidineCompound 23PDE4B over PDE4D7 researchgate.net
Tetrahydrobenzothiophene bisamideCompound 10PDE4B over PDE4DModest nih.gov
2-ArylpyrimidineOptimized derivativesPDE4B over PDE4D>100 researchgate.net
PyridazinoneCompound 20 (with 5-methoxyindole)PDE4BSelective mdpi.com

Pre Clinical Pharmacological Investigations and Biological Applications of Pyridazino 4,5 B Quinoxaline

Anticancer Activity Research

Derivatives of the pyridazino[4,5-b]quinoxaline scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines and operating through various mechanisms of action.

Cytotoxicity against Various Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against numerous human cancer cell lines. Substituted pyridazino[4,5-b]phenazine-5,12-diones, for instance, have shown potent cytotoxic activity. nih.gov In one study, nearly all synthesized compounds in this class exhibited higher cytotoxicity than the standard anticancer drug doxorubicin (B1662922) against A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), XF 498 (central nervous system), and HCT-15 (colon) cancer cell lines. nih.gov Notably, compounds where the substituent was an ethyl group or two methyl groups demonstrated cytotoxicity approximately 10 times greater than doxorubicin across all tested cell lines. nih.gov

Similarly, a series of 1,3-dithiolo[4,5-b]quinoxaline derivatives were synthesized and evaluated for their in vitro antiproliferative activity against HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast) human cancer cell lines, with a particular sensitivity observed in MCF-7 cells. nih.gov Certain derivatives within this series emerged as highly promising candidates, displaying activity in the sub-micromolar range. nih.gov

Further research on fused pyridazino-quinazolinones and pyrrolo-quinazolinones revealed significant cytotoxic effects on melanoma (B16F10) and prostate (PC3) cancer cell lines, with most compounds showing a marked reduction in cell viability at concentrations of 10 and 100 µM after 48 hours of exposure. mui.ac.ir The antiproliferative activity of various other pyridazino[4,5-b]indole derivatives has also been documented against cell lines such as human neuroblastoma (IMR-32), hepatocellular carcinoma (Huh-7), and human primary glioblastoma (U-87). mdpi.com

Table 1: Cytotoxicity of Selected this compound Derivatives against Various Cancer Cell Lines

Compound Class Cancer Cell Line IC50 (µM) Reference
Pyridazino[4,5-b]phenazine-5,12-diones A549 (Lung) > Doxorubicin nih.gov
Pyridazino[4,5-b]phenazine-5,12-diones SK-OV-3 (Ovarian) > Doxorubicin nih.gov
Pyridazino[4,5-b]phenazine-5,12-diones SK-MEL-2 (Melanoma) > Doxorubicin nih.gov
Pyridazino[4,5-b]phenazine-5,12-diones XF 498 (CNS) > Doxorubicin nih.gov
Pyridazino[4,5-b]phenazine-5,12-diones HCT-15 (Colon) > Doxorubicin nih.gov
1,3-Dithiolo[4,5-b]quinoxaline-2-ylidines HepG-2 (Liver) Active nih.gov
1,3-Dithiolo[4,5-b]quinoxaline-2-ylidines HCT-116 (Colon) Active nih.gov
1,3-Dithiolo[4,5-b]quinoxaline-2-ylidines MCF-7 (Breast) Sub-micromolar nih.gov
Fused Pyridazino-quinazolinones B16F10 (Melanoma) Significant at 10-100 µM mui.ac.ir
Fused Pyridazino-quinazolinones PC3 (Prostate) Significant at 10-100 µM mui.ac.ir
Alkylsulfanyl-pyridazino[4,5-b]indole MCF-7 (Breast) 12 mdpi.com
Quinolino[3,4-b]quinoxalines HeLa (Cervical) Active nih.gov
Quinolino[3,4-b]quinoxalines MCF-7 (Breast) Active nih.gov

Mechanisms of Action in Cancer: Topoisomerase IIα Inhibition, PARP-1 Binding, and Tubulin Polymerase Inhibition

The anticancer properties of this compound derivatives are attributed to their ability to interfere with crucial cellular processes involved in cancer cell proliferation and survival.

Topoisomerase IIα Inhibition: An extensive series of tetracyclic quinolino[3,4-b]quinoxalines and a limited number of tricyclic pyridazino[4,3-c]quinolines were designed and synthesized to evaluate their inhibitory activity against topoisomerase IIα (Topo IIα). nih.gov The majority of these compounds demonstrated high activity as Topo IIα inhibitors. nih.gov One particular quinolino[3,4-b]quinoxaline derivative displayed the most interesting Topo IIα inhibitory activity with an IC50 value of 5.14 μM. researchgate.net

PARP-1 Binding: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a promising strategy for cancer therapy. A series of pyridazino[3,4,5-de]quinazolin-3(2H)-one derivatives were designed and synthesized as PARP-1 inhibitors. nih.gov Most of the synthesized compounds showed good inhibitory activities against PARP-1, with four of them achieving IC50 values ranging from 0.0914 μM to 0.244 μM. nih.gov Two of these compounds also exhibited excellent neuroprotective effects in a PC12 cell model. nih.gov Further studies on a novel class of pyridazino-quinazolin-3-ones also showed strong inhibitory activity, with one compound achieving 100% inhibition of PARP-1 with an IC50 of 0.0914 μM. semanticscholar.org

Tubulin Polymerase Inhibition: The disruption of microtubule dynamics is a well-established anticancer mechanism. Research into pyridazinone derivatives has shown that some compounds exhibit good cytotoxic activity against the Hep-G2 cancer cell line and also demonstrate promising inhibition of the tubulin polymerase enzyme. ekb.eg This suggests that interference with microtubule formation is another mechanism through which this compound derivatives can exert their anticancer effects.

Antiviral Activity Research

The this compound scaffold has also been investigated for its potential as an antiviral agent, with studies demonstrating inhibitory activity against key viral enzymes.

SARS-CoV-2 Main Protease (Mpro) Inhibition

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. Several studies have explored the potential of this compound derivatives as Mpro inhibitors.

Molecular docking studies of this compound-1(2H)-one derivatives revealed that phenyl and nitrophenyl-substituted variants displayed strong binding affinities to the Mpro active site, with values of -7.6 kcal/mol for both. nih.gov Molecular dynamics simulations further suggested that the nitrophenyl compound formed a more stable complex with the protease, indicating potentially superior inhibitory action. nih.govrsc.org The synthesis of these compounds involved the reaction of 2-(ethoxycarbonyl)-3-formylquinoxaline 1,4-dioxide with thiocarbohydrazide (B147625). rsc.orgresearchgate.net In silico investigations of various other heterocyclic compounds, including pyridazino[4,5-b]quinoxalin-1(2H)-ones, have consistently pointed towards their potential as effective inhibitors of the SARS-CoV-2 main protease. researchgate.netacs.org

Table 2: In Silico Analysis of this compound Derivatives as SARS-CoV-2 Mpro Inhibitors

Compound Derivative Method Finding Reference
Phenyl-substituted this compound-1(2H)-one Molecular Docking Binding Affinity: -7.6 kcal/mol nih.gov
Nitrophenyl-substituted this compound-1(2H)-one Molecular Docking Binding Affinity: -7.6 kcal/mol nih.gov
Nitrophenyl-substituted this compound-1(2H)-one Molecular Dynamics Forms a stronger association than the phenyl counterpart nih.govrsc.org

HIV-1 Reverse Transcriptase Inhibition

The reverse transcriptase (RT) of the human immunodeficiency virus type 1 (HIV-1) is another critical enzyme for viral replication and a well-established target for antiretroviral therapy. Research has explored the potential of this compound derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

A series of 6,11-dialkylated pyridazino[3,4-b] mdpi.comnih.govbenzodiazepin-5-ones were synthesized and screened for their activity as NNRTIs. nih.gov The study investigated the influence of different substitution patterns on the inhibitory potency of these compounds. nih.gov Additionally, research on indoles and pyridazino[4,5-b]indoles has identified them as non-nucleoside analog inhibitors of HIV-1 reverse transcriptase. unav.edu

Antimicrobial Activity Research

The broader class of quinoxaline (B1680401) derivatives has been recognized for its antimicrobial properties, showing activity against both bacteria and fungi. core.ac.uk However, specific research focusing solely on the antimicrobial applications of the this compound core scaffold is less extensively documented in publicly available literature compared to its anticancer and antiviral activities. While general antimicrobial and antifungal activities are attributed to quinoxaline-based compounds, detailed studies on the specific spectrum of activity and mechanisms of action for this compound itself are an area that warrants further investigation. core.ac.ukontosight.ai

Antibacterial Efficacy

Derivatives of this compound have been the subject of numerous studies for their potential as antibacterial agents. Research has demonstrated their efficacy against a wide array of both Gram-positive and Gram-negative bacteria.

Notably, the broader class of quinoxalines, to which pyridazino[4,5-b]quinoxalines belong, has shown significant activity against Mycobacterium tuberculosis. researchgate.net Specific derivatives, such as carboxylic acid quinoxaline 1,4-di-N-oxides, have exhibited minimum inhibitory concentration (MIC) values comparable to the first-line anti-tuberculosis drug, rifampicin (B610482). researchgate.net This highlights the potential of the quinoxaline scaffold in the development of new treatments for tuberculosis. researchgate.net

Investigations into various this compound derivatives have revealed their activity against common bacterial strains. For instance, certain compounds have been effective against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. google.com Further studies have corroborated these findings, with evaluations against Escherichia coli, Micrococcus luteus, and Staphylococcus aureus.

Table 1: Antibacterial Activity of this compound Derivatives

Bacterial StrainActivity LevelReference
Mycobacterium tuberculosisSignificant, comparable to rifampicin for some derivatives researchgate.net
Escherichia coliActive google.com
Pseudomonas aeruginosaActive google.com
Staphylococcus aureusActive google.com
Micrococcus luteusActive

Antifungal Properties

The antifungal potential of this compound and related pyridazine (B1198779) derivatives has also been explored. In a screening of various pyridazine derivatives, a notable percentage demonstrated antifungal activity. researchgate.net Some of the synthesized diazine compounds, a class that includes pyridazines, showed remarkable effectiveness, with particularly spectacular results observed against Sarcinia luteea. researchgate.net

Furthermore, related heterocyclic systems, such as triazolothiadiazole derivatives, have been synthesized and evaluated for their antimicrobial properties, showing moderate to good antifungal activities. researchgate.net While these are not direct derivatives of this compound, the findings suggest that the incorporation of the pyridazine ring is a promising strategy for the development of novel antifungal agents. researchgate.net

Table 2: Antifungal Activity of Pyridazine Derivatives

Fungal Strain/AssayActivity LevelReference
General Antifungal Screen10.5% of extracts showed activity researchgate.net
Sarcinia luteeaSpectacular results researchgate.net
Various FungiModerate to good activity for related triazolothiadiazole derivatives researchgate.net

Anti-inflammatory Activity Research

Dual Cyclooxygenase (COX)/Lipoxygenase (LOX) Inhibition

While some related heterocyclic compounds, such as pyrazolo-pyrimidino-pyridazine derivatives, have demonstrated anti-inflammatory activities comparable to standard drugs like Indomethacin, specific research into the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) by this compound derivatives is not extensively documented in the reviewed scientific literature. researchgate.net This remains an area for potential future investigation to elucidate the precise mechanisms behind the anti-inflammatory effects of this class of compounds.

Receptor Antagonism Studies

N-Methyl-D-aspartate (NMDA) Glycine-Site Antagonism

Based on the available research, there is no specific information detailing the investigation of this compound derivatives as antagonists of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) binding site. This particular area of receptor antagonism appears to be an unexplored facet of the pharmacological profile of this compound class.

Enzyme Inhibition Beyond Specific Antiviral Targets

The this compound core has been identified as a versatile scaffold for the development of inhibitors for a variety of enzymes beyond those targeted in antiviral research. For instance, some cinnoline (B1195905) analogs, which share structural similarities, have been investigated as Bruton's tyrosine kinase (BTK) inhibitors and have shown inhibitory activity against phosphodiesterase 7B (PDE7B). researchgate.net

More directly, derivatives of the parent quinoxaline structure have been explored for their inhibitory action on other key enzymes. Molecular docking studies have indicated that certain this compound-1(2H)-one derivatives show potential as inhibitors of the main protease of COVID-19. Furthermore, some pyrazolo[1,5-a]quinoxaline derivatives have been identified as potent and selective antagonists of Toll-like receptor 7 (TLR7), suggesting their potential in modulating immune responses.

Phosphodiesterase (PDE) Inhibition (e.g., PDE4B)

Substituted pyridazino[4,5-b]indolizines, which share a structurally related core, have been identified as potent and selective inhibitors of phosphodiesterase 4B (PDE4B). researchgate.netscispace.com Research has described the structure-activity relationships that led to a series of compounds with low nanomolar affinity for PDE4B and high selectivity over the PDE4D subtype. researchgate.netscispace.com One particular pyridazino[4,5-b]indolizine analogue demonstrated a 23-fold selectivity for PDE4B, with a Ki value of 2.60 µM, over PDE4D. researchgate.net Further optimization through the introduction of substituted phenyl groups led to analogues with improved potency and selectivity, as confirmed by cell-based adenylyl cyclase functional assays where one compound showed a PDE4B IC₅₀ of 13.2 µM while being largely inactive against PDE4D (IC₅₀ >100 µM). researchgate.net

Pyridazinone derivatives have also been investigated as PDE4 inhibitors. ijbpas.com A compound bearing a 5-methoxyindole (B15748) moiety on the pyridazinone scaffold was identified as a potent inhibitor, demonstrating approximately 64% inhibition of PDE4B activity at a concentration of 20 μM and an IC₅₀ value of 251 nM. ijbpas.com This particular derivative also exhibited good selectivity for the PDE4B isoform. ijbpas.com

Table 1: PDE4B Inhibition by this compound Derivatives and Related Compounds
Compound ClassSpecific DerivativeInhibitory ActivitySelectivitySource(s)
Pyridazino[4,5-b]indolizineAnalogue 12aKi = 2.60 µM (PDE4B)23-fold selective for PDE4B over PDE4D researchgate.net
Pyridazino[4,5-b]indolizineSubstituted phenyl analogueIC₅₀ = 13.2 µM (PDE4B)>7.5-fold selective for PDE4B over PDE4D (IC₅₀ >100 µM) researchgate.net
Pyridazinone5-methoxyindole derivative (Compound 20)IC₅₀ = 251 nM (PDE4B)Good selectivity for PDE4B isoform ijbpas.com

c-Met Kinase Inhibition

The this compound scaffold is a key feature in a number of compounds designed as c-Met kinase inhibitors, a receptor tyrosine kinase implicated in various cancers. semanticscholar.orgmdpi.com For instance, derivatives of 1,2,3-triazolo[4,5-b]pyrazine, a closely related heterocyclic system, have shown potent and selective inhibition of c-Met kinases. mdpi.com One notable example, PF-04217903, demonstrated an IC₅₀ of 0.005 µM. mdpi.com

Further studies on related structures, such as (S)-6-(1-(1H- researchgate.netresearchgate.netijbpas.comtriazolo[4,5-b]pyrazin-1-yl)ethyl) quinoline (B57606), have reported a maximum IC₅₀ of 66.7 nM in enzymatic and cellular assays. semanticscholar.org Additionally, a series of researchgate.netijbpas.comnih.govtriazolo[4,3-a] pyrazine (B50134) derivatives were developed as dual c-Met/VEGFR-2 inhibitors, with some compounds exhibiting excellent activity against c-Met kinase at the nanomolar level. nih.gov Specifically, compounds 17a, 17e, and 17l from this series displayed IC₅₀ values of 55, 77, and 26 nM, respectively. nih.gov

Table 2: c-Met Kinase Inhibition by this compound-Related Compounds
Compound ClassSpecific DerivativeIC₅₀ (c-Met Kinase)Source(s)
1,2,3-triazolo[4,5-b]pyrazinePF-042179030.005 µM mdpi.com
(S)-6-(1-(1H- researchgate.netresearchgate.netijbpas.comtriazolo[4,5-b]pyrazin-1-yl)ethyl) quinoline-66.7 nM (maximum) semanticscholar.org
researchgate.netijbpas.comnih.govtriazolo[4,3-a] pyrazineCompound 17a55 nM nih.gov
Compound 17e77 nM nih.gov
Compound 17l26 nM nih.gov

GABAA Allosteric Modulation

The GABAA receptor is a critical target for therapeutic agents that modulate inhibitory neurotransmission in the central nervous system. mdpi.comwikipedia.org While direct studies on this compound as a GABAA allosteric modulator are limited in the available literature, research on analogous heterocyclic systems provides some insight. For example, structures containing a 1,2,3-triazolo[4,5-c]pyridazine core have been reported to exhibit GABAA allosteric modulating activity. mdpi.com

Positive allosteric modulators of the GABAA receptor increase the effect of GABA, often resulting in sedative and anxiolytic effects. wikipedia.org The development of ligands with nanomolar affinity and functional selectivity for specific GABAA receptor subtypes, such as the α5 subtype, is an active area of research. researchgate.netnih.gov However, specific binding affinity data for this compound derivatives at the GABAA receptor are not currently available in the reviewed literature.

Adenosine (B11128) Kinase Inhibition

Adenosine kinase is an enzyme that regulates the intracellular and extracellular concentrations of adenosine, a nucleoside with important roles in various physiological processes. nih.gov Inhibition of adenosine kinase can lead to increased adenosine levels, which can in turn activate adenosine receptors and produce therapeutic effects. nih.gov The reviewed scientific literature did not provide specific data on the investigation of this compound derivatives as inhibitors of adenosine kinase.

Other Biological Activities

Antioxidant Activity

Several studies have explored the antioxidant potential of quinoxaline derivatives and related heterocyclic systems. In a study focused on pyrrolo[2,3-b]quinoxaline derivatives, the antioxidant activity was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov One of the synthesized compounds, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, was identified as having the most significant potential as a radical scavenger among the tested derivatives. nih.gov The study also highlighted that this compound exhibited HO˙ radical scavenging activity. nih.gov

Research on pyrimido[4,5-b]quinoline derivatives, another related class of compounds, has also demonstrated antioxidant properties. researchgate.net Certain derivatives from this class have shown promising antioxidant effects in various assays. researchgate.net While these findings suggest that the broader quinoxaline-containing heterocyclic family possesses antioxidant potential, specific DPPH assay results with IC₅₀ values for this compound were not detailed in the reviewed literature.

Table 3: Antioxidant Activity of a Pyrrolo[2,3-b]quinoxaline Derivative
CompoundAssayActivitySource(s)
Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateDPPH Radical ScavengingIdentified as the most potent radical scavenger among the tested derivatives. nih.gov
Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateHO˙ Radical ScavengingExhibited HO˙ radical scavenging activity. nih.gov

Antinociceptive Activity

The potential of this compound and related pyridazinone derivatives in pain management has been investigated through various preclinical models of nociception. A number of 4-amino-5-vinylpyridazinones and 4-amino-5-heterocyclic-pyridazinones have demonstrated significant antinociceptive activity in the writhing test, with several compounds reducing the number of writhes by more than 50%. researchgate.netresearchgate.net Some of the most potent compounds in this series were effective at a dose of 3 mg/kg administered orally. researchgate.net

In thermally induced pain models, such as the hot plate and tail flick tests, arylpiperazinylalkyl pyridazinone derivatives have shown high potency. researchgate.netresearchgate.net One particularly interesting compound from this series exhibited an ED₅₀ of 0.5 mg/kg in the hot plate test and a comparable ED₅₀ of 0.8 mg/kg in the tail flick test when administered orally, suggesting good bioavailability. researchgate.net Studies on synthesized quinoxaline derivatives have also demonstrated analgesic properties in the Eddy's hot plate test. ijbpas.com

Table 4: Antinociceptive Activity of Pyridazinone Derivatives
Compound ClassTest ModelObserved ActivitySource(s)
4-amino-5-vinylpyridazinones and 4-amino-5-heterocyclic-pyridazinonesWrithing Test>50% reduction in writhes; potent compounds effective at 3 mg/kg (p.o.) researchgate.netresearchgate.net
Arylpiperazinylalkyl pyridazinoneHot Plate TestED₅₀ = 0.5 mg/kg (p.o.) researchgate.net
Arylpiperazinylalkyl pyridazinoneTail Flick TestED₅₀ = 0.8 mg/kg (p.o.) researchgate.net
Quinoxaline derivativesEddy's Hot Plate TestDemonstrated analgesic potency. ijbpas.com

Antidiabetic Activity

Research into the specific antidiabetic properties of compounds with the this compound core is not extensively documented in publicly available literature. However, studies on related quinoxaline and pyridazine derivatives suggest a potential for this class of compounds in diabetes research. For instance, a series of novel 1,2,4-triazolo[4,3-a]quinoxaline sulfonamide regioisomers have been synthesized and evaluated for their in vitro antidiabetic activity by assessing their inhibitory effects on α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion and glucose absorption. nih.gov

In this study, the N-allyl- researchgate.netacs.orgresearchgate.nettriazolo[4,3-a]quinoxalin-1-amine derivative demonstrated the most significant inhibitory activity. nih.gov It showed an inhibitory percentage of 75.36 ± 0.01% against α-glucosidase, which was about 1.3 times more potent than the standard drug acarbose (B1664774) (57.79 ± 0.01%). nih.gov Against α-amylase, the same compound exhibited an inhibitory percentage of 64.70 ± 0.02%, which was comparable to acarbose (67.33 ± 0.01%). nih.gov The starting materials, 3-hydrazino-2-(pyrrolidin-1-yl)quinoxaline and 2-hydrazino-3-(pyrrolidin-1-yl)quinoxaline derivatives, also showed moderate inhibitory activity against both enzymes. nih.gov

While these findings are for a related but structurally different quinoxaline-based heterocyclic system, they highlight the potential of fused pyrazine ring systems in the development of new antidiabetic agents. Further investigation is required to determine if the this compound scaffold itself can yield derivatives with significant antidiabetic properties.

Table 1: In Vitro Antidiabetic Activity of Quinoxaline Derivatives

Compound NameTarget EnzymeInhibitory Percentage (%)Reference Drug (Inhibitory %)
N-allyl- researchgate.netacs.orgresearchgate.nettriazolo[4,3-a]quinoxalin-1-amineα-glucosidase75.36 ± 0.01Acarbose (57.79 ± 0.01)
N-allyl- researchgate.netacs.orgresearchgate.nettriazolo[4,3-a]quinoxalin-1-amineα-amylase64.70 ± 0.02Acarbose (67.33 ± 0.01)
3-hydrazino-2-(pyrrolidin-1-yl)quinoxalineα-glucosidase37.60 ± 0.01Acarbose (57.79 ± 0.01)
3-hydrazino-2-(pyrrolidin-1-yl)quinoxalineα-amylase34.81 ± 0.01Acarbose (67.33 ± 0.01)
2-hydrazino-3-(pyrrolidin-1-yl)quinoxalineα-glucosidase37.60 ± 0.01Acarbose (57.79 ± 0.01)
2-hydrazino-3-(pyrrolidin-1-yl)quinoxalineα-amylase36.17 ± 0.01Acarbose (67.33 ± 0.01)

Antihypertensive Properties

Derivatives of the closely related pyrimido[4,5-b]quinoxaline have been synthesized and evaluated for their potential as antihypertensive agents. researchgate.net In a study starting from 3-amino-2-quinoxalinecarbonitrile (B3424727) 1,4-dioxide, a series of new quinoxaline and pyrimido[4,5-b]quinoxaline derivatives were created. researchgate.net Among these, two 2,4-diaminopyrimido[4,5-b]quinoxaline derivatives were specifically highlighted for their potential antihypertensive and antiplatelet aggregation activities. researchgate.net

Antiplatelet Aggregation

The same study that identified potential antihypertensive pyrimido[4,5-b]quinoxaline derivatives also reported on their activity as inhibitors of blood platelet aggregation. researchgate.net The two 2,4-diaminopyrimido[4,5-b]quinoxaline derivatives were noted for this dual activity. researchgate.net Platelet aggregation is a critical process in thrombosis, and its inhibition is a key therapeutic strategy for preventing cardiovascular events.

The ability of these compounds to inhibit platelet aggregation suggests they may interfere with signaling pathways that lead to platelet activation and clot formation. While specific IC50 values or detailed mechanistic data for these particular pyrimido[4,5-b]quinoxaline derivatives are not provided in the available literature, the findings mark them as interesting leads for the development of new antiplatelet agents.

Antiparkinsonian Activity

Significant findings have been reported for derivatives of dibenzo[f,h]this compound in the context of antiparkinsonian activity. researchgate.netacs.orgresearchgate.net Research involving the synthesis of polycyclic compounds from dibenzo[f,h]this compound-10,13-diamine has yielded derivatives with notable pharmacological effects. researchgate.netresearchgate.net

Pharmacological screening of these synthesized compounds revealed that several possess good antiparkinsonian activities, with efficacy comparable to the reference drug Benzatropine. researchgate.netresearchgate.net These findings are significant as they point to a potential new class of non-dopaminergic agents for Parkinson's disease, a neurodegenerative disorder characterized by motor symptoms. The detailed synthesis and spectroscopic data for these compounds have been reported, providing a foundation for further structure-activity relationship studies and optimization of this scaffold for improved antiparkinsonian effects. researchgate.netresearchgate.net

Table 2: Investigated this compound Derivatives and their Biological Activities

Compound NameInvestigated ActivityKey Findings
Dibenzo[f,h]this compound-10,13-diamine derivativesAntiparkinsonian ActivityGood antiparkinsonian activity, comparable to Benzatropine. researchgate.netresearchgate.net
2,4-Diaminopyrimido[4,5-b]quinoxaline derivativesAntihypertensive PropertiesIdentified as potential antihypertensive agents. researchgate.net
2,4-Diaminopyrimido[4,5-b]quinoxaline derivativesAntiplatelet AggregationIdentified as potential inhibitors of blood platelet aggregation. researchgate.net

Future Directions and Emerging Research Avenues for Pyridazino 4,5 B Quinoxaline

Development of Novel Pyridazino[4,5-b]quinoxaline Derivatives with Enhanced Biological Profiles

The core strategy for advancing the therapeutic potential of this compound lies in the rational design and synthesis of new derivatives. By strategically modifying the core structure, researchers aim to enhance potency, selectivity, and pharmacokinetic properties.

A significant area of focus is the development of derivatives as antiviral agents. For instance, this compound-1(2H)-one derivatives have been identified as potential inhibitors of the main protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. researchgate.net Molecular docking studies have shown that phenyl and nitrophenyl substituted versions of these compounds exhibit strong binding affinities to the viral enzyme. researchgate.net The goal is to create derivatives that can effectively fit within the active site of the protease, disrupting viral replication. researchgate.net

In the realm of oncology, research is geared towards creating derivatives with potent anticancer activity. The hybridization of the this compound scaffold with other pharmacologically active moieties is a promising approach. researchgate.net For example, new 5H-pyridazino[4,5-b]indole derivatives have been synthesized and are being studied for their potential as inhibitors of blood platelet aggregation and as inotropic agents. nih.gov

The development of these novel derivatives often involves a molecular hybridization approach, which combines two or more pharmacophores to create a new molecule with enhanced biological activity. researchgate.net This strategy has been successfully employed in the synthesis of other quinoxaline-based compounds, leading to improved efficacy against various diseases. researchgate.net

Exploration of this compound in New Therapeutic Areas

While much of the current research on this compound has centered on its antiviral and anticancer properties, its versatile structure suggests potential applications in a broader range of therapeutic areas. The inherent biological activity of the quinoxaline (B1680401) core, a key component of the this compound system, provides a strong foundation for this exploration. nih.govwisdomlib.org

Quinoxaline derivatives have demonstrated a wide spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant activities. wisdomlib.org This suggests that this compound derivatives could also be developed to treat infectious diseases, inflammatory conditions, and neurological disorders. wisdomlib.org

Furthermore, the structural similarity of some 5H-pyridazino[4,5-b]indole derivatives to known cardiotonic agents opens up possibilities for their use in treating cardiovascular conditions like congestive heart failure. nih.gov Some of these compounds have already shown inotropic activity and the ability to inhibit platelet aggregation. nih.gov The discovery that a specific derivative, 1-Hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino[4,5-b]indole hydrochloride, acts as both a PDE-IV inhibitor and a selective inhibitor of TXA2 synthetase highlights the potential for developing multi-target drugs from this scaffold. nih.gov

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental techniques is revolutionizing drug discovery, and the field of this compound research is no exception. In silico methods are increasingly being used to predict the biological activity of new derivatives, saving time and resources in the laboratory. researchgate.net

Molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding how these compounds interact with their biological targets at the molecular level. researchgate.net For example, these methods have been used to study the binding of pyridazino[4,5-b]quinoxalin-1(2H)-one derivatives to the main protease of SARS-CoV-2, providing insights into their inhibitory mechanism. researchgate.net The results of these simulations can guide the design of new derivatives with improved binding affinity and specificity. researchgate.net

Computational approaches are also being used to predict the pharmacokinetic properties and bioavailability of new compounds. researchgate.net Lipinski's rule of five, a well-established guideline for drug-likeness, is often used to assess the potential of new derivatives to be developed into oral medications. researchgate.net

These computational predictions are then validated through experimental studies, including in vitro and in vivo assays. researchgate.net This integrated approach allows for a more efficient and targeted drug discovery process, accelerating the identification of promising lead compounds for further development. researchgate.net

Investigation of Mechanisms of Action at the Molecular and Cellular Levels

A deep understanding of how this compound derivatives exert their biological effects is crucial for their rational development as therapeutic agents. Future research will increasingly focus on elucidating their mechanisms of action at both the molecular and cellular levels.

For antiviral derivatives, this involves identifying the specific viral proteins they target and characterizing the nature of their interactions. researchgate.net For anticancer agents, research is aimed at understanding how they induce cell death (apoptosis) and inhibit tumor growth. For instance, studies on pyridazino[4,5-b]indole derivatives have shown that they can up-regulate pro-apoptotic genes and inhibit the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. researchgate.netrsc.org

Techniques such as RT-PCR analysis are used to study the effects of these compounds on gene expression, providing valuable insights into their mechanisms of action. researchgate.netrsc.org By understanding how these molecules work, researchers can design more effective and selective drugs with fewer side effects.

Q & A

Q. What are the established synthetic routes for Pyridazino[4,5-b]quinoxaline derivatives, and what reaction conditions are critical for regioselectivity?

this compound derivatives are typically synthesized via cyclization or nucleophilic substitution. Key methods include:

  • Intramolecular cyclization : Using 1-(2-isocyanophenyl)-1H-imidazole with phenyliodine(III) dicyclohexanecarboxylate and iridium catalysts under visible light to achieve regioselective cyclization .
  • Aromatic nucleophilic substitution : Reacting 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a basic medium, followed by autooxidation .
  • Smiles rearrangement : Employed in the synthesis of indole-fused derivatives, where 2-(1H-indol-2-yl)phenol reacts with 4,5-dichloropyridazin-3-ones to ensure regioselectivity . Critical factors include catalyst choice (e.g., Ir catalysts for photoredox reactions), solvent polarity, and temperature control to minimize side products.

Q. How can researchers characterize and quantify genotoxic impurities in this compound intermediates?

Genotoxic impurities (GTIs) like 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) must be detected at ≤1 ppm. Methods include:

  • HPLC-MS/MS : Using reverse-phase columns (C18) with mobile phases optimized for polar metabolites. Detection limits of 0.1–1 ng/g are achievable .
  • Glucuronidation assays : To stabilize reactive metabolites (e.g., HONH-MeIQx) for quantification via LC-UV .
  • Validation parameters : Linearity (R² >0.99), recovery rates (90–110%), and LOQ ≤0.5 ppm .

Q. What biological activities have been reported for this compound derivatives?

Key activities include:

  • Antitumor : Inhibition of kinase pathways in vitro (IC₅₀: 0.5–10 µM) .
  • Anticonvulsant : Modulation of GABA receptors in rodent models (ED₅₀: 25 mg/kg) .
  • Neuroprotective : Reduction of oxidative stress in Parkinson’s disease models (30–50% improvement in motor function at 10 mg/kg) .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized while minimizing mutagenic byproducts?

Optimization strategies:

  • Catalyst screening : Iridium photocatalysts improve cyclization efficiency (yield: 70–85% vs. 40–50% without catalysts) .
  • Solvent engineering : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but require strict temperature control (<80°C) to prevent dimerization .
  • Byproduct mitigation : Post-synthesis purification via flash chromatography (silica gel, hexane/EtOAc gradient) reduces mutagenic impurities like PhIP to <0.1% .

Q. What methodologies resolve contradictions in genotoxicity data for this compound metabolites?

Discrepancies arise from metabolic activation pathways. For example:

  • CYP1A2-dependent activation : HONH-MeIQx (pro-mutagenic) forms stable N-glucuronides in human hepatocytes but not in rodents, explaining species-specific carcinogenicity .
  • Competing detoxification pathways : N-Acetyltransferase polymorphisms in humans alter PhIP detoxification rates, leading to variable cancer risks . Recommended approach : Use humanized mouse models and metabolomics (e.g., UPLC-QTOF-MS) to map interindividual variability .

Q. How can the fluorescent properties of thiazolo[4,5-b]quinoxaline derivatives be harnessed for bioimaging?

Thiazolo[4,5-b]quinoxaline derivatives exhibit λem = 450–550 nm with quantum yields (Φ) up to 0.6. Applications include:

  • Live-cell imaging : Staining mitochondria in HeLa cells (10 µM, λex = 405 nm) .
  • Polymer-based sensors : Covalent grafting onto polyester fibers for pH-sensitive dyeing (Δλ = 20 nm between pH 4–9) . Key modifications: Electron-withdrawing groups (e.g., -NO₂) shift λem bathochromically, while alkyl chains improve lipid membrane permeability .

Methodological Resources

  • Retrosynthesis tools : Platforms integrating REAXYS and Pistachio databases predict viable routes with >90% accuracy .
  • Genotoxicity assays : Ames Test + S9 metabolic activation (OECD 471) + Comet assay for in vivo validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.